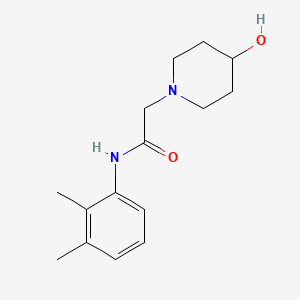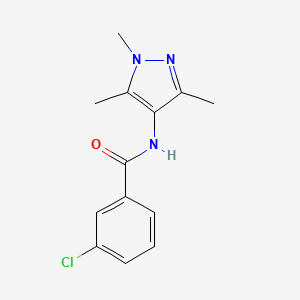
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 271.74 g/mol. This compound is also known by its chemical name, CTB, and has been studied extensively for its ability to modulate the activity of certain proteins in cells.
Mécanisme D'action
The mechanism of action of CTB involves its ability to bind to certain proteins in cells, such as the protein kinase CK2. This binding results in a conformational change in the protein, which can either activate or inhibit its activity. CTB has been shown to selectively bind to certain regions of these proteins, which allows for precise modulation of their activity.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects in cells. It has been found to inhibit the activity of certain enzymes, such as CK2, which can lead to a decrease in cell proliferation and survival. Additionally, CTB has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of certain inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTB in lab experiments is its selectivity for certain proteins, which allows for precise modulation of their activity. Additionally, CTB is relatively easy to synthesize and can be obtained in high purity. However, one limitation of CTB is its potential toxicity, which may limit its use in certain experiments. Additionally, the effects of CTB may be dependent on the specific cell type and experimental conditions, which may make it difficult to generalize its effects.
Orientations Futures
There are several potential future directions for research on CTB. One area of study is in the development of CTB-based therapies for cancer and other diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of CTB and its effects on different cell types. Finally, the development of more selective and potent CTB analogs may lead to new insights into the function of specific proteins in cells.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product. This method has been optimized to yield high purity CTB with good yields.
Applications De Recherche Scientifique
CTB has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research, where CTB has been found to inhibit the activity of certain proteins involved in tumor growth and metastasis. Additionally, CTB has been used as a tool to study the function of specific proteins in cells, as it can selectively bind to and modulate the activity of these proteins.
Propriétés
IUPAC Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-12(9(2)17(3)16-8)15-13(18)10-5-4-6-11(14)7-10/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVQEGXDUBVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

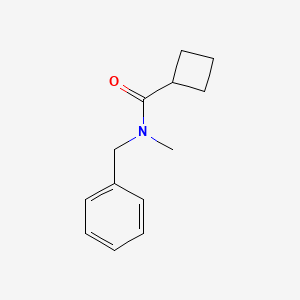
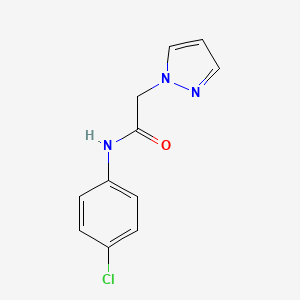




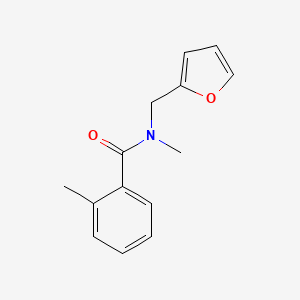


![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
